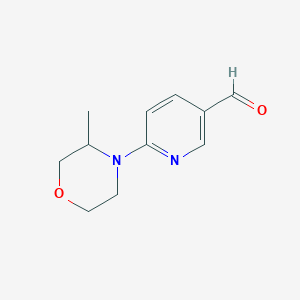
3-Amino-1-(thiophen-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(thiophen-2-yl)butan-2-one is an organic compound that features a thiophene ring, an amino group, and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-2-yl)butan-2-one typically involves the reaction of thiophene-2-carboxaldehyde with a suitable amine and a ketone. One common method includes the use of thiophene-2-carboxaldehyde, ammonia, and acetone under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium cyanoborohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-Amino-1-(thiophen-2-yl)butan-2-ol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-Amino-1-(thiophen-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism by which 3-Amino-1-(thiophen-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring and an alkyl amine substituent.
Thiophene derivatives: Various thiophene-based compounds with different substituents that exhibit diverse biological and chemical properties.
Uniqueness
3-Amino-1-(thiophen-2-yl)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
3-amino-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
Clé InChI |
HSTMOIOHMJXRMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CC1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)










![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)
